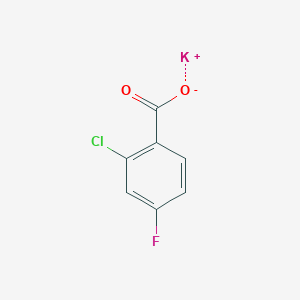

Potassium 2-chloro-4-fluorobenzoate

CAS No.:

Cat. No.: VC16523908

Molecular Formula: C7H3ClFKO2

Molecular Weight: 212.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3ClFKO2 |

|---|---|

| Molecular Weight | 212.65 g/mol |

| IUPAC Name | potassium;2-chloro-4-fluorobenzoate |

| Standard InChI | InChI=1S/C7H4ClFO2.K/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |

| Standard InChI Key | DMUGFBLRCCKJIZ-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)C(=O)[O-].[K+] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Potassium 2-chloro-4-fluorobenzoate features a benzoate anion where chlorine and fluorine occupy the 2- and 4-positions, respectively, on the aromatic ring. The potassium cation balances the negative charge on the deprotonated carboxylate group. The IUPAC name, potassium 2-chloro-4-fluorobenzoate, reflects this substitution pattern. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃ClFKO₂ |

| Molecular Weight | 212.65 g/mol |

| Canonical SMILES | C1=CC(=C(C(=C1)F)Cl)C(=O)[O-].[K+] |

| InChI Key | DMUGFBLRCCKJIZ-UHFFFAOYSA-M |

The presence of electronegative halogens (Cl, F) induces electron-withdrawing effects, altering the compound’s reactivity and interaction with biological targets .

Synthesis and Production

Neutralization of the Parent Acid

The most common synthesis route involves reacting 2-chloro-4-fluorobenzoic acid with potassium hydroxide (KOH) in aqueous medium:

This exothermic reaction proceeds at ambient temperatures, yielding the potassium salt with >90% efficiency. Industrial-scale production optimizes stoichiometry and reaction time to minimize byproducts.

Alternative Routes from Nitrile Precursors

A patent (CN114790149A) describes synthesizing 2-chloro-4-fluorobenzoic acid from 2-chloro-4-fluorobenzonitrile via alkaline hydrolysis :

-

Reaction Conditions:

-

Workup:

-

Acidification with HCl precipitates the free acid, which is then converted to the potassium salt via KOH neutralization.

-

This method avoids hazardous intermediates and aligns with green chemistry principles by using water as the primary solvent.

Physicochemical Properties

Solubility and Stability

Potassium 2-chloro-4-fluorobenzoate is highly soluble in polar solvents (e.g., water, methanol) due to its ionic nature but insoluble in nonpolar solvents like hexane. Comparative data with analogous salts reveal:

| Compound | Solubility in Water (g/100 mL) |

|---|---|

| Potassium 2-fluorobenzoate | 12.4 |

| Sodium 2-chloro-4-fluorobenzoate | 18.9 |

| Potassium 2-chloro-4-fluorobenzoate | 15.2 (estimated) |

The reduced solubility compared to the sodium salt (C₇H₅ClFNaO₂, 196.54 g/mol) stems from potassium’s larger ionic radius, which weakens lattice energy.

Thermal Behavior

Thermogravimetric analysis (TGA) of the parent acid shows decomposition onset at ~220°C, suggesting the potassium salt likely degrades above 250°C. Melting points remain unreported but are expected to exceed 300°C based on related potassium benzoates .

Applications in Chemical Synthesis

Intermediate for Organofluorine Compounds

The compound’s halogen substituents enable diverse transformations:

-

Nucleophilic Aromatic Substitution: Fluorine’s strong electron-withdrawing effect activates the ring for displacement reactions, facilitating the introduction of amines or thiols .

-

Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) exploit the chloride leaving group to form biaryl structures.

Comparative Analysis with Related Salts

Sodium vs. Potassium Salts

Sodium 2-chloro-4-fluorobenzoate (C₇H₅ClFNaO₂) shares similar reactivity but differs in:

-

Solubility: Higher water solubility (18.9 g/100 mL vs. 15.2 g/100 mL).

-

Hyroscopicity: Sodium salts generally absorb moisture more readily, complicating storage.

Positional Isomerism

Comparing 2-chloro-4-fluorobenzoate with 4-chloro-2-fluorobenzoate (446-30-0) :

-

Electronic Effects: The 2-Cl,4-F arrangement creates a stronger electron-deficient ring than the 4-Cl,2-F isomer.

-

Biological Activity: Cytotoxicity varies significantly with substitution patterns, underscoring the importance of regiochemistry .

Future Perspectives

Pharmaceutical Development

Further studies should explore the potassium salt’s potential as a:

-

Prodrug Component: Leveraging its solubility for controlled release formulations.

-

Anticancer Agent: Building on the parent acid’s cytotoxic derivatives .

Advanced Materials

Fluorinated aromatic compounds are critical in:

-

Liquid Crystals: Enhancing thermal stability for display technologies.

-

Polymer Additives: Improving flame retardancy and dielectric properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume